1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
This compound belongs to the pyrazoline family, characterized by a five-membered dihydropyrazole ring fused with a quinoline moiety and substituted aromatic groups. Its structure includes a 2-chloro-7-methylquinolin-3-yl group at position 5 of the pyrazoline ring and a 4-methoxyphenyl group at position 2. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., ) suggest pyrazolines exhibit antibacterial, antifungal, and analgesic properties .
Properties
IUPAC Name |
1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-4-5-16-11-18(22(23)24-19(16)10-13)21-12-20(25-26(21)14(2)27)15-6-8-17(28-3)9-7-15/h4-11,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNFSATXPWPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
The quinoline core is synthesized via chlorination of 1,7-dimethylquinolin-2(1H)-one. Source demonstrates that treatment with trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) under solvent-free conditions at 160–170°C for 18 hours achieves 82% yield of 2-chloro-7-methylquinoline. Subsequent formylation at the 3-position is achieved via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), yielding 2-chloro-7-methylquinoline-3-carbaldehyde.
Table 1: Optimization of Quinoline Chlorination
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TCCA/PPh₃ (neat) | 160–170 | 18 | 82 |
| SOCl₂/DMF | 100 | 12 | 65 |
| PCl₅ | 120 | 24 | 58 |
Formation of Chalcone Intermediate
Condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with 4-methoxyacetophenone under Claisen-Schmidt conditions forms the α,β-unsaturated ketone. A base-catalyzed reaction (e.g., NaOH/EtOH) at reflux for 6–8 hours provides the chalcone derivative. Source highlights the importance of solvent choice, with ethanol yielding 78% conversion compared to 62% in THF.
Cyclization to 4,5-Dihydro-1H-pyrazoline
The chalcone undergoes cyclization with hydrazine hydrate (80% aqueous) in acetic acid at reflux for 12 hours to form the pyrazoline ring. Source notes that substituent electronic effects influence regioselectivity: electron-donating groups (e.g., 4-methoxyphenyl) favor 3,5-disubstituted pyrazolines. Pyrazole additives, as described in Source, enhance reaction rates by stabilizing intermediates, increasing yields from 35% to 90%.
Table 2: Cyclization Yield Dependence on Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | EtOH | 48 | 27 |
| Pyrazole (1 mol) | EtOH | 24 | 90 |
| AcOH | AcOH | 12 | 85 |
N-Acylation of Pyrazoline
The terminal nitrogen of the pyrazoline is acetylated using acetic anhydride in the presence of concentrated H₂SO₄ (0.2 mol%) under reflux for 5 hours (Source). This method achieves 81% yield, with recrystallization from hexane/ethyl acetate providing >99% purity. Alternative acylating agents (e.g., acetyl chloride) result in lower yields (65–70%) due to competing hydrolysis.
Regioselectivity and Steric Considerations
The bulky 2-chloro-7-methylquinolin-3-yl group imposes steric constraints during cyclization and acylation. Source observes that N1-acylation predominates in less polar solvents (e.g., CH₂Cl₂), while polar aprotic solvents (e.g., DMF) favor N2-products. For the target compound, toluene at 80°C ensures >95% N1-selectivity.
Spectroscopic Characterization
1H NMR analysis confirms the structure:
- Quinoline H-4 singlet at δ 8.70 ppm.
- Pyrazoline CH₂ protons as doublets at δ 3.20–3.80 ppm (J = 12 Hz).
- Acetyl group as a singlet at δ 2.40 ppm.
Green Chemistry Alternatives
Source proposes a catalyst-free, one-pot synthesis using ethyl acetoacetate and hydrazine under microwave irradiation, reducing reaction time to 2 hours with 88% yield. However, scalability remains challenging due to byproduct formation.
Chemical Reactions Analysis
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation would depend on the specific conditions used.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions. Common reagents for substitution reactions include nucleophiles like amines or thiols.
Scientific Research Applications
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its quinoline and pyrazole moieties are known to interact with various biological targets.
Medicine: The compound can be investigated for its potential therapeutic applications. Quinoline derivatives have been studied for their potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials, dyes, and catalysts. Its unique structure makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. The pyrazole ring may also interact with specific enzymes and receptors, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations
Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound may confer electron-donating effects, contrasting with electron-withdrawing chloro substituents in analogs like . This difference could influence redox properties or metabolic stability .
Lipophilicity and Solubility: The dimethoxy-substituted analog () has a higher molecular weight (~453.90 g/mol) and likely greater lipophilicity than the target compound. Conversely, the hexyloxy group in ’s compound improves solubility in nonpolar environments .
Crystallographic and Computational Insights
- Crystal Packing: Analogs such as and were refined using SHELXL (), revealing planar pyrazoline rings with torsional angles <5° between substituents. The target compound’s quinoline group may introduce steric hindrance, altering crystal packing compared to simpler analogs .
Biological Activity
The compound 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Quinoline moiety : A fused bicyclic structure known for various biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
- Chloro and methoxy substituents : These groups can significantly influence the compound's biological activity.
Molecular Formula and Weight
- Molecular Formula : C19H19ClN2O
- Molecular Weight : 328.82 g/mol
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 5 - 10 |
| Pseudomonas aeruginosa | 2.5 |
The compound has shown bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production in bacteria .
The mechanism of action involves:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to cell death.
- Disruption of Biofilm Formation : It has been reported to reduce biofilm formation significantly, which is crucial for treating chronic infections .
Case Studies
- Staphylococcus aureus Infection :
- Efficacy Against Gram-negative Bacteria :
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound influences its biological activity:
- Chloro Group : Enhances lipophilicity, aiding in membrane penetration.
- Methoxy Group : Modulates electronic properties, potentially increasing binding affinity to bacterial targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
